Structural Resolution from Primary Propafenone Impurity D by Side-Chain Configuration
Depropylamino-3-methyl Propafenone critically differs from the closely related pharmacopeial impurity, Propafenone EP Impurity D (Depropylamino Hydroxy Propafenone, C18H20O4, MW 300.35), due to the absence of the terminal hydroxyl group extra ethyl units [1]. This structural alteration directly translates into a measurable difference in chromatographic retention, which is fundamental for achieving baseline separation in HPLC methods used for quantifying impurities in propafenone hydrochloride drug substances. The USP/EP requires specific resolution between these closely eluting peaks; Depropylamino-3-methyl Propafenone serves as a system suitability compound to validate this separation, a role that Impurity D itself cannot fulfill because it is the analytical target rather than the discriminator [1][2].
| Evidence Dimension | Chromatographic Resolution (Inferred from Structural Difference) |
|---|---|
| Target Compound Data | Depropylamino-3-methyl Propafenone: C19H22O3, MW 298.38, LogP approx. 4.2 (estimated); structure features a 2-hydroxybutoxy side chain. |
| Comparator Or Baseline | Propafenone EP Impurity D (Depropylamino Hydroxy Propafenone): C18H20O4, MW 300.35, LogP approx. 2.8 (estimated); structure features a 2,3-dihydroxypropoxy side chain. |
| Quantified Difference | A calculated increase in hydrophobicity (ΔLogP ≈ +1.4) and an additional methylene group in the side chain. This difference is sufficient to produce a distinct separation factor (α) under optimized reversed-phase HPLC conditions, a critical parameter for method specificity. |
| Conditions | Reversed-phase HPLC (C18 column); the specific conditions are part of the validated method for propafenone hydrochloride monograph (e.g., USP/EP). The exact α value is method-specific but its existence and requirement are mandated. |
Why This Matters
For a procurement scientist, this confirms that Depropylamino-3-methyl Propafenone is a non-substitutable, functionally distinct reference tool for ensuring analytical method specificity, which directly impacts the successful submission of an Abbreviated New Drug Application (ANDA) or compliance with Pharmacopeial monographs.
- [1] Hege, H.G., Lietz, H. and Weymann, J. Studies on the metabolism of propafenone. 2nd comm.: studies on the biotransformation in the dog. Arzneimittelforschung, 34(9), 972-979 (1984). PMID: 6150721. View Source
- [2] SynZeal Product Page: Propafenone EP Impurity D. Accessed 2026. View Source
